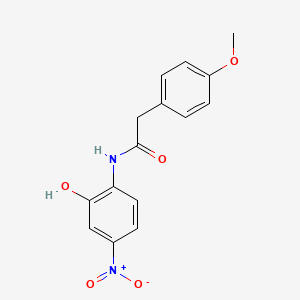![molecular formula C17H15F3N2O2 B4163659 3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4163659.png)
3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TAK-659 and belongs to the class of small molecule inhibitors that target the Bruton's tyrosine kinase (BTK) pathway. In
Mechanism of Action
The mechanism of action of 3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of the BTK pathway. BTK is a tyrosine kinase that plays a key role in the development and progression of several diseases, including cancer and autoimmune disorders. The inhibition of this pathway by TAK-659 leads to the suppression of B cell activation and proliferation, which is important for the treatment of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide have been studied extensively. This compound has been shown to inhibit the BTK pathway, which leads to the suppression of B cell activation and proliferation. This effect has been shown to have therapeutic potential in the treatment of several diseases, including cancer and autoimmune disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide. One potential area of research is the development of new compounds that target the BTK pathway with increased specificity and efficacy. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of other diseases, such as inflammatory disorders and viral infections. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential applications in scientific research. This compound has been shown to inhibit the BTK pathway, which is involved in the development and progression of several diseases, including cancer and autoimmune disorders. The inhibition of this pathway by TAK-659 has been shown to have therapeutic potential in the treatment of these diseases.
properties
IUPAC Name |
3-acetamido-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-10-6-7-12(8-15(10)21-11(2)23)16(24)22-14-5-3-4-13(9-14)17(18,19)20/h3-9H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDUXYZOAQGEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4163583.png)
![2-bromo-N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163590.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163598.png)
methyl]-8-quinolinol](/img/structure/B4163599.png)
![N'-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163622.png)
![N'-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163623.png)
![2-bromo-N-(1-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163630.png)
![{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}(phenyl)methanone hydrochloride](/img/structure/B4163636.png)
![3,4-dichloro-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4163642.png)
![4-chlorophenyl 4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4163643.png)
![ethyl 6'-amino-1-ethyl-3'-methyl-5-nitro-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4163649.png)
![benzyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163667.png)
![1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163678.png)
